molecular formula C7H9NO2S B1624799 Methyl 5-(aminomethyl)thiophene-2-carboxylate CAS No. 75985-18-1

Methyl 5-(aminomethyl)thiophene-2-carboxylate

Cat. No. B1624799
CAS RN: 75985-18-1
M. Wt: 171.22 g/mol
InChI Key: KEAKUFQPSKQXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-(aminomethyl)thiophene-2-carboxylate” is a chemical compound with the molecular formula C7H9NO2S . It is also known as “methyl 5-(aminomethyl)thiophene-2-carboxylate hydrochloride” and has a molecular weight of 207.68 . The compound is typically available in powder form .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “Methyl 5-(aminomethyl)thiophene-2-carboxylate”, often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The InChI code for “Methyl 5-(aminomethyl)thiophene-2-carboxylate” is 1S/C7H9NO2S.ClH/c1-10-7(9)6-3-2-5(4-8)11-6;/h2-3H,4,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “Methyl 5-(aminomethyl)thiophene-2-carboxylate” are not mentioned in the search results, thiophene derivatives are known to be involved in a variety of chemical reactions . For instance, the Gewald reaction can produce aminothiophene derivatives .


Physical And Chemical Properties Analysis

“Methyl 5-(aminomethyl)thiophene-2-carboxylate” is a powder that is stored at room temperature . It has a melting point of 226-230 degrees Celsius .

Scientific Research Applications

Cyclization Mechanism Elucidation

Methyl 3-amino-2-thiophene carboxylate, a compound closely related to Methyl 5-(aminomethyl)thiophene-2-carboxylate, has been studied for its reactions with orthoesters and various amines and hydrazines. These reactions yield [3,2-d]4(3H)thienopyrimidinones, providing insights into the cyclization mechanism and the activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010).

Tumor Cell Selectivity

A derivative of Methyl 5-(aminomethyl)thiophene-2-carboxylate, specifically Methyl‐2‐amino‐5‐[2‐(4‐methoxyphenethyl)]thiophene‐3‐carboxylate, has been identified as a tumor-selective agent. It preferentially inhibits the proliferation of various tumor cell lines, including human T-lymphoma/leukemia, prostate, renal, CNS, and liver tumors, displaying significant tumor selectivity and potency (Thomas et al., 2014).

Novel Thiophene and Benzothiophene Derivatives as Cytotoxic Agents

Exploring the potential of thiophene and benzothiophene derivatives, a range of novel compounds were synthesized and evaluated as anti-cancer agents. Among these, certain derivatives of Methyl 5-(aminomethyl)thiophene-2-carboxylate demonstrated significant activity against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Crystal Structure Analysis

The crystal structure of a related compound, Methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, was analyzed, highlighting the molecular arrangement of the thiophene ring and its stabilization by intra- and intermolecular hydrogen bonds. This study aids in understanding the structural properties of similar thiophene derivatives (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Electrophilic Reactions Promoted by Samarium Diiodide

Methyl thiophene-2-carboxylate and its derivatives have been used in electrophilic reactions promoted by samarium diiodide. These reactions enable the synthesis of long-chain esters with remote hydroxyl and carboxyl groups, thus facilitating the creation of pharmacologically active compounds (Yang, Nandy, Selvakumar, & Fang, 2000).

Safety And Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These codes indicate that the compound can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

methyl 5-(aminomethyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAKUFQPSKQXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30466453
Record name Methyl 5-(aminomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(aminomethyl)thiophene-2-carboxylate

CAS RN

75985-18-1
Record name Methyl 5-(aminomethyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30466453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 5-(aminomethyl)thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-(aminomethyl)thiophene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 5-(aminomethyl)thiophene-2-carboxylate
Reactant of Route 4
Methyl 5-(aminomethyl)thiophene-2-carboxylate
Reactant of Route 5
Methyl 5-(aminomethyl)thiophene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-(aminomethyl)thiophene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.